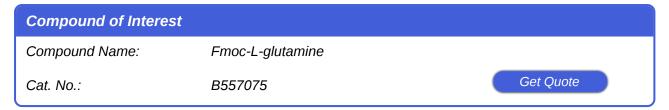


Fmoc-L-glutamine CAS number and molecular weight

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An In-depth Technical Guide to **Fmoc-L-glutamine** in Peptide Synthesis and Biomedical Research

Introduction

Fmoc-L-glutamine is a critical reagent in the field of peptide chemistry, particularly for Solid-Phase Peptide Synthesis (SPPS). The attachment of the fluorenylmethyloxycarbonyl (Fmoc) group to the alpha-amino group of L-glutamine allows for the controlled, stepwise assembly of amino acids into a peptide chain. This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the properties of **Fmoc-L-glutamine**, its application in experimental protocols, and the broader context of glutamine's role in cellular signaling. A key focus is the practical use of its side-chain protected form, Fmoc-Gln(Trt)-OH, which is essential for preventing undesirable side reactions during synthesis.

Physicochemical Properties

The successful application of Fmoc-protected amino acids in peptide synthesis begins with a clear understanding of their fundamental properties. For glutamine, two primary derivatives are used: the standard **Fmoc-L-glutamine** and the side-chain protected **Fmoc-L-glutamine**(Trityl). The latter is highly recommended to prevent side reactions.[1][2]



Property	Fmoc-L-glutamine	Fmoc-L-glutamine(Trityl)
Synonyms	N-α-Fmoc-L-glutamine	N-α-Fmoc-N-δ-trityl-L- glutamine
CAS Number	71989-20-3[1][3][4][5]	132327-80-1[6][7]
Molecular Formula	C20H20N2O5[1][3][4]	C39H34N2O5[6][8]
Molecular Weight	368.38 g/mol [4][5]	610.70 g/mol [6][8]
Appearance	White powder[3]	Solid
Purity	≥95.0% to ≥99.5%[3][5]	≥98.0%[8]
Melting Point	200 - 220 °C[3]	Not specified
Storage	0 - 8 °C[3]	-20°C to -80°C[4]

Core Concepts in Peptide Synthesis The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α -amino function of amino acids.[9] Its primary role in SPPS is to prevent the amino group from reacting out of turn.[4] After the amino acid has been coupled to the growing peptide chain, the Fmoc group is selectively removed with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF), to expose the amine for the next coupling step. [4][5] This process is central to the iterative nature of SPPS.[10]

Fmoc Deprotection Mechanism

The removal of the Fmoc group proceeds via a two-step β-elimination mechanism.[5]

- A mild base, such as piperidine, abstracts the acidic proton from the 9-position of the fluorene ring.[5]
- This leads to the elimination of the carbamate, releasing the free amine of the peptide chain and forming a dibenzofulvene (DBF) intermediate.[5]



• The DBF intermediate is then trapped by the secondary amine base to form a stable adduct, driving the reaction to completion.[5]

Caption: Mechanism of Fmoc deprotection by piperidine.

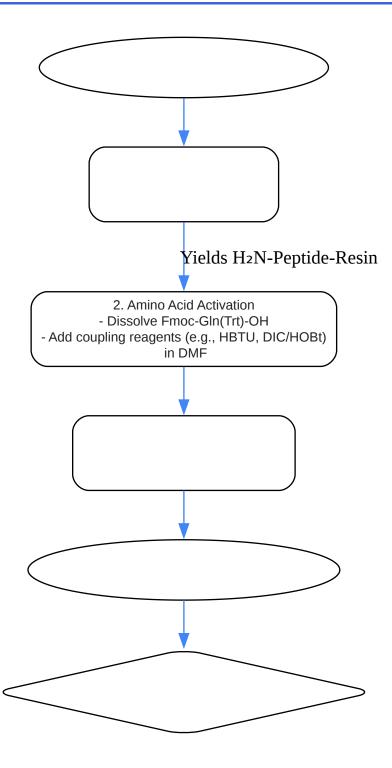
The Necessity of Side-Chain Protection for Glutamine

While **Fmoc-L-glutamine** can be used directly, it is prone to undesirable side reactions under standard SPPS conditions. The side-chain amide of glutamine can undergo dehydration to form a nitrile or cyclize to form pyroglutamate.[1] To prevent these issues, the side chain is protected, most commonly with a trityl (Trt) group.[1][2] Fmoc-Gln(Trt)-OH is the reagent of choice as it prevents these side reactions and also improves the solubility of the amino acid derivative in common SPPS solvents.[1][2] The Trt group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). [2]

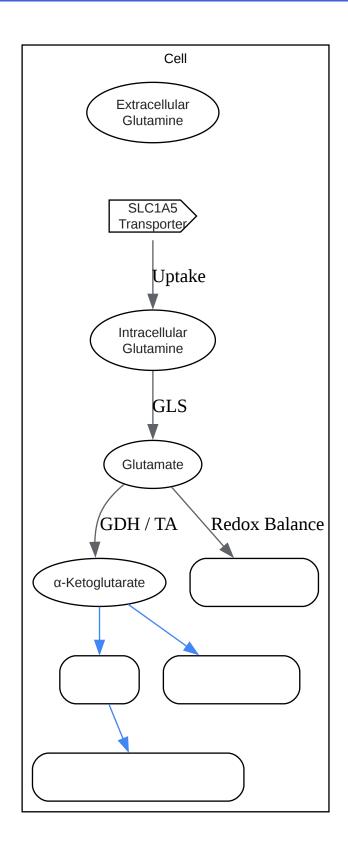
Experimental Protocols General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support is a cyclical process. Each cycle adds one amino acid to the growing chain and consists of three main stages: deprotection, activation, and coupling.









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